4-Aminocycloheptan-1-one
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Overview
Description
4-Aminocycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with an amino group attached to the fourth carbon and a ketone group attached to the first carbon. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocycloheptan-1-one typically involves the cyclization of linear precursors followed by functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminocycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminocycloheptan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Aminocycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Cycloheptanone: Lacks the amino group, making it less reactive in certain biochemical contexts.
4-Aminocyclohexanone: Has a six-membered ring, which affects its chemical and biological properties.
4-Aminocyclooctanone: Contains an eight-membered ring, leading to different steric and electronic effects
Uniqueness: 4-Aminocycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. The presence of both amino and ketone functional groups allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-aminocycloheptan-1-one |
InChI |
InChI=1S/C7H13NO/c8-6-2-1-3-7(9)5-4-6/h6H,1-5,8H2 |
InChI Key |
MADJXSYPYYHDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(=O)C1)N |
Origin of Product |
United States |
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